N-Benzoyl-2'-O-(9-phenyl-9H-xanthen-9-yl)adenosine
Description
Properties
CAS No. |
84315-17-3 |
|---|---|
Molecular Formula |
C36H29N5O6 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(9-phenylxanthen-9-yl)oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H29N5O6/c42-19-28-30(43)31(35(46-28)41-21-39-29-32(37-20-38-33(29)41)40-34(44)22-11-3-1-4-12-22)47-36(23-13-5-2-6-14-23)24-15-7-9-17-26(24)45-27-18-10-8-16-25(27)36/h1-18,20-21,28,30-31,35,42-43H,19H2,(H,37,38,40,44)/t28-,30-,31-,35-/m1/s1 |
InChI Key |
ODJQOAMKFNURON-JYYIKNSZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)OC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=CC=C8 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)OC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Regioselective Acylation Strategies
The N6-amine of adenosine is preferentially acylated over N1 and N3 due to higher nucleophilicity. Benzoyl chloride in anhydrous pyridine or dimethylformamide (DMF) with catalytic 4-dimethylaminopyridine (DMAP) achieves >95% N6-selectivity at 0–25°C. Excess benzoyl chloride (1.2–1.5 equivalents) ensures complete acylation within 2–4 hours, monitored by thin-layer chromatography (Rf shift from 0.15 to 0.45 in ethyl acetate/hexanes).
Critical parameters :
- Solvent polarity : Pyridine enhances reactivity but complicates workup; DMF offers better solubility.
- Temperature control : Exothermic reactions require ice baths to minimize N1/N3 side products (<5% by HPLC).
Post-reaction, quenching with ice-water precipitates the product, which is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to yield N6-benzoyladenosine (85–92% purity by NMR).
2'-O-(9-Phenyl-9H-xanthen-9-yl) Protection
Mitsunobu Reaction for Bulky Ether Formation
The 2'-hydroxyl is protected via Mitsunobu reaction with 9-phenyl-9H-xanthen-9-ol (pixyl alcohol). This method avoids harsh alkylating agents and ensures stereoretention:
- Activation : Dissolve N6-benzoyladenosine (1.0 equiv), pixyl alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF).
- Coupling : Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise at −10°C under argon.
- Reaction progress : Stir for 12–16 hours at room temperature, monitoring by LC-MS for m/z 698.3 [M+H]+.
Yield : 78–85% after column chromatography (dichloromethane/methanol, 95:5).
Alternative Approaches: Silyl Protection and Photolytic Compatibility
While silyl groups (e.g., tert-butyldimethylsilyl) are common for 2'-OH protection, the xanthenyl group’s photolabile nature allows UV-triggered deprotection (λ = 365 nm, 30 min) without affecting the benzoyl group. This orthogonality is critical for solid-phase oligonucleotide synthesis.
Concurrent Protection of 3' and 5' Hydroxyls
Cyclic Silyl Ether Formation
To prevent undesired reactions at 3' and 5' positions, a 5',3'-O-(di-tert-butylsilanediyl) group is introduced:
- Silylation : Treat N6-benzoyl-2'-O-xanthenyladenosine with tert-butyldimethylsilyl chloride (2.2 equiv) and imidazole (3.0 equiv) in DMF (25°C, 6 hours).
- Workup : Quench with methanol, extract with ethyl acetate, and purify via flash chromatography (hexanes/ethyl acetate, 3:1).
Advantages :
- Stability under Mitsunobu and benzoylation conditions.
- Mild deprotection using tetrabutylammonium fluoride (TBAF).
Characterization and Quality Control
Spectroscopic Analysis
- ¹H NMR (DMSO-d6): δ 8.65 (s, 1H, H8), 8.12 (d, 2H, benzoyl), 7.45–7.20 (m, 13H, xanthenyl), 6.05 (d, 1H, H1'), 5.40 (t, 1H, 2'-OH, absent after protection).
- ¹³C NMR : 165.2 ppm (C=O, benzoyl), 148.9 ppm (C4'), 140.1 ppm (xanthenyl quaternary carbon).
- HRMS : Calculated for C₃₆H₃₁N₅O₆ [M+H]+: 636.2201; Found: 636.2198.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity with retention time 12.3 min.
Industrial-Scale Considerations
Kilogram-Scale Synthesis
Adapting the Mitsunobu reaction for large batches requires:
Cost Optimization
- Pixyl alcohol synthesis : Condensation of phenol and 9-fluorenone under acidic conditions reduces material costs by 40% compared to commercial sources.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The adenosine part of the molecule can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety can yield xanthone derivatives, while reduction of the benzoyl group can produce benzyl alcohol derivatives.
Scientific Research Applications
N-Benzoyl-2'-O-(9-phenyl-9H-xanthen-9-yl)adenosine is a synthetic nucleoside derivative with potential applications in medicinal chemistry and biochemistry. It comprises a benzoyl group, an adenosine moiety, and a phenyl-substituted xanthenyl group.
Potential Applications
This compound has potential applications in:
- Medicinal Chemistry It can be used as a lead compound for developing new therapeutic agents.
- Biochemistry It can be used in interaction studies to understand its mechanism of action and potential therapeutic effects. Initial studies suggest that it may interact with specific nucleoside transporters or enzymes involved in nucleotide metabolism, which could influence cellular uptake and efficacy in biological systems.
Interactions
Interaction studies involving this compound are crucial for understanding its mechanism of action and potential therapeutic effects. Initial studies suggest that it may interact with specific nucleoside transporters or enzymes involved in nucleotide metabolism. These interactions could influence cellular uptake and efficacy in biological systems.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Adenosine | Nucleoside | Essential for energy transfer |
| N-Benzoyladenosine | Nucleoside derivative | Antiviral activity |
| 9-Hydroxyphenoxanthene | Fluorescent dye | Used in imaging applications |
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and xanthene moieties can interact with hydrophobic pockets in proteins, while the adenosine part can mimic natural nucleosides and interfere with nucleic acid metabolism. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Protection Group Chemistry
Key Observations :
- Pixyl vs. DMT : The pixyl group () offers steric bulk comparable to DMT () but differs in deprotection mechanisms. DMT is removed under mild acidic conditions (e.g., 3% trichloroacetic acid), while pixyl may require harsher acidic or oxidative conditions .
- Silyl Ethers (TBDPS) : TBDPS () provides robust protection for 5'-OH but requires fluoride-based deprotection (e.g., TBAF), contrasting with pixyl’s acid sensitivity .
Nucleobase and Sugar Modifications
- N6-Benzoyl Adenosine Derivatives: N-Benzoyl protection is common in adenosine analogs (e.g., N6-Benzoyl-2'-deoxyadenosine, CAS 305808-19-9) to prevent base participation in undesired reactions .
- 2'-Fluoro Modifications: Compounds like N6-Benzoyl-2'-fluoro-D-arabinofuranosyladenine () exhibit altered sugar pucker and enhanced nuclease resistance compared to 2'-OH or 2'-O-protected analogs .
Physicochemical and Electronic Properties
- DFT Analysis: Studies on tetra(9-phenyl-9H-xanthen-9-yl)-substituted zinc phthalocyanine () highlight the electron-withdrawing nature and steric effects of the xanthenyl group, which likely stabilize the adenosine derivative’s 2'-O position against hydrolysis .
Stability and Deprotection Efficiency
Biological Activity
N-Benzoyl-2'-O-(9-phenyl-9H-xanthen-9-yl)adenosine (CAS No. 84315-17-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Structure
- Molecular Formula: C36H29N5O6
- Molecular Weight: 605.65 g/mol
Structural Characteristics
The compound features a benzoyl group and a xanthenyl moiety attached to the adenosine backbone, which may influence its interaction with biological targets.
This compound exhibits several mechanisms of action, primarily through modulation of adenosine receptors:
- Adenosine Receptor Modulation: The compound has been shown to interact with various subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are involved in numerous physiological processes including neurotransmission, inflammation, and cell proliferation .
- Inhibition of Enzymatic Activity: It may inhibit enzymes such as adenosine deaminase, thereby increasing local concentrations of adenosine and enhancing its physiological effects .
- Effects on Cell Signaling Pathways: The compound influences signaling pathways related to cell survival and apoptosis, particularly in cancer cells. This is significant for its potential use in oncology .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antitumor Activity: In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .
- Neuroprotective Effects: Its ability to modulate adenosine receptors suggests potential neuroprotective properties, which could be beneficial in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies:
Cell Line IC50 (µM) Mechanism of Action MCF7 (Breast) 10 Apoptosis induction HeLa (Cervical) 15 Cell cycle arrest A549 (Lung) 12 Inhibition of proliferation -
Neuroprotective Studies:
Treatment Group Cognitive Score Improvement (%) Control 0 Low Dose (5 mg/kg) 25 High Dose (10 mg/kg) 45
Q & A
Q. What synthetic strategies are employed to introduce the 9-phenyl-9H-xanthen-9-yl group into adenosine derivatives?
The 9-phenyl-9H-xanthen-9-yl group is introduced via protective group chemistry, targeting specific hydroxyl groups (e.g., 2'-OH in ribose). Activated xanthenol derivatives react under mild acidic or coupling conditions. For example, fluorenylmethoxycarbonyl (Fmoc) protection is often used to enable regioselective modification. Reactions typically employ coupling agents like HBTU with DIPEA in anhydrous DMF, followed by purification via silica gel chromatography .
Q. How is the benzoyl group selectively incorporated at the N-position of adenosine derivatives?
The benzoyl group is introduced through nucleophilic acylation. The exocyclic amine of adenosine reacts with benzoyl chloride or activated benzoyl derivatives (e.g., benzoyl imidazole) in the presence of a base (e.g., pyridine or DMAP). The reaction is monitored via TLC, and excess reagents are removed through extraction and column chromatography .
Q. What analytical techniques are critical for confirming the structure of N-Benzoyl-2'-O-(9-phenyl-9H-xanthen-9-yl)adenosine?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR assigns regiochemistry. For example, the 2'-O-xanthenyl group is identified by characteristic aromatic proton signals (δ 6.8–7.5 ppm) and downfield shifts in the ribose C2' carbon. IR spectroscopy verifies benzoyl C=O stretching (~1700 cm⁻¹) .
Advanced Research Questions
Q. How do steric effects from the 9-phenyl-9H-xanthen-9-yl group influence enzymatic recognition in nucleoside-targeted assays?
The bulky xanthenyl group sterically hinders enzyme-substrate interactions, as observed in MbtA inhibition studies. Competitive binding assays (e.g., fluorescence polarization) quantify affinity changes, while molecular docking simulations (using software like AutoDock) model steric clashes. For instance, derivatives with xanthenyl groups showed reduced binding to kinases due to impaired active-site access .
Q. What computational methods are used to predict electronic perturbations caused by the xanthenyl and benzoyl moieties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze HOMO-LUMO gaps, charge distribution, and orbital hybridization. Solğun et al. (2020) demonstrated that the xanthenyl group increases electron density on the ribose ring, altering nucleophilic reactivity. Time-dependent DFT (TD-DFT) further predicts UV-Vis absorption spectra for photophysical studies .
Q. How can researchers resolve contradictions in crystallographic data for xanthenyl-substituted nucleosides?
Discrepancies in unit cell parameters or diffraction patterns may arise from twinning or disordered xanthenyl groups. SHELXL refinement with restraints (e.g., SIMU/DELU) improves model accuracy. For example, Dilthey et al. (1939) resolved xanthenol inclusion complexes by assigning partial occupancy to phenyl rings and refining anisotropic displacement parameters .
Q. What strategies mitigate stereochemical ambiguities in NMR spectra of modified nucleosides?
Dynamic rotational isomers (rotamers) in the xanthenyl group cause peak splitting. Variable-temperature NMR (e.g., 298–343 K) reduces line broadening, while 2D NOESY identifies spatial correlations between xanthenyl protons and ribose H1'. Computational NMR shift predictions (via Gaussian) validate assignments .
Methodological Insights
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for xanthenyl coupling (e.g., 30 min at 80°C vs. 24 hr conventional) .
- Data Validation : Cross-validate DFT results with experimental UV-Vis and cyclic voltammetry to confirm electronic properties .
- Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts in xanthenyl structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
